molecular formula C21H25N3O2S B2783256 1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone CAS No. 1251706-74-7

1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Cat. No. B2783256
CAS RN: 1251706-74-7
M. Wt: 383.51
InChI Key: XMYROHUVNDWFTL-UHFFFAOYSA-N
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Description

1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a useful research compound. Its molecular formula is C21H25N3O2S and its molecular weight is 383.51. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

Piperazine derivatives have been synthesized through various methods and characterized for their structural properties. For instance, enaminones containing piperazine/morpholine moieties were synthesized and confirmed through X-ray crystallography, demonstrating the utility of piperazine derivatives in the synthesis of complex chemical structures (Bhat et al., 2018).

Antitumor Activity

Research into piperazine-based tertiary amino alcohols and their derivatives explored their potential antitumor activities. These compounds were investigated for their effects on tumor DNA methylation processes in vitro, highlighting the relevance of piperazine derivatives in developing antitumor agents (Hakobyan et al., 2020).

Antifungal Activity

Metal complexes of ligands containing piperazine units were synthesized and evaluated for their antifungal efficacy. These studies demonstrate the application of piperazine derivatives in the development of new antifungal agents, with some complexes showing increased activity compared to the ligand alone (Raj & Patel, 2015).

Antimicrobial Evaluation

Chalcones containing piperazine or thiophene moieties were synthesized and assessed for their antimicrobial activity. Some derivatives exhibited significant activity against Gram-positive bacteria and Candida albicans, underscoring the potential of piperazine derivatives in antimicrobial drug development (Tomar et al., 2007).

properties

IUPAC Name

1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-2-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-22-14-16(17-5-2-3-6-18(17)22)13-21(26)24-10-8-23(9-11-24)15-19(25)20-7-4-12-27-20/h2-7,12,14,19,25H,8-11,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYROHUVNDWFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)CC(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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